3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[4-(azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-7-13-10(14-16-7)9-4-2-8(3-5-9)6-12-15-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOLNRPZOKIMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The traditional synthesis of 1,2,4-oxadiazoles involves the condensation of hydrazides with orthoesters under acidic conditions. For 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole, the process begins with 4-(azidomethyl)benzohydrazide (1) reacting with trimethyl orthoacetate (2) in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via cyclodehydration, eliminating methanol and forming the oxadiazole ring.
Key Steps :
- Refluxing 4-(azidomethyl)benzohydrazide (0.01 mol) with trimethyl orthoacetate (0.015 mol) in POCl₃ (25 mL) at 105–110°C for 8–10 hours.
- Neutralization with sodium bicarbonate (NaHCO₃) and extraction with ethyl acetate.
- Purification via recrystallization from ethanol yields pale yellow crystals (Yield: 68–72%).
Spectral Characterization
- IR (KBr, cm⁻¹) : 2109 (N₃ stretch), 1686 (C=N), 1151 (C-O-C).
- ¹H NMR (CDCl₃, δ ppm) : 4.82 (s, 2H, CH₂N₃), 2.68 (s, 3H, CH₃), 7.76–8.02 (m, 4H, aromatic).
- GCMS (m/z) : 262 [M⁺], 213 [M⁺−N₃].
Cycloaddition of Amidoximes with Acylating Agents
Amidoxime Cyclization Pathway
An alternative route employs 4-(azidomethyl)benzamidoxime (3) reacting with acetyl chloride (4) in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base. This method avoids harsh acidic conditions and enhances functional group tolerance.
Procedure :
Comparative Analysis
- Advantages : Mild conditions preserve the azide functionality, which is prone to degradation under high heat.
- ¹³C NMR (DMSO-d₆, δ ppm) : 167.8 (C=N), 175.4 (C-O), 24.1 (CH₃).
Azidomethyl Group Introduction via Nucleophilic Substitution
Synthesis of the Chloromethyl Intermediate
The azidomethyl group is introduced by substituting a chloromethyl precursor with sodium azide (NaN₃). 4-(Chloromethyl)benzohydrazide (5) is first synthesized from 4-(chloromethyl)benzoic acid and hydrazine hydrate.
Optimization :
- React 4-(chloromethyl)benzohydrazide (0.01 mol) with NaN₃ (0.015 mol) in dimethyl acetamide (DMA) at 20°C for 2 hours.
- Yield: 85–90% after recrystallization.
One-Pot Tandem Synthesis
Integrated Approach
Reaction Conditions and Yield Comparison
Mechanistic Insights and Challenges
Side Reactions and Mitigation
- Undesired Triazole Formation : Competing 1,3-dipolar cycloaddition between azides and nitriles may occur. This is minimized by using inert atmospheres (N₂) and low temperatures.
- Oxadiazole Ring Hydrolysis : Prolonged exposure to moisture degrades the oxadiazole. Anhydrous solvents (e.g., DMA, DMSO) and molecular sieves are recommended.
Chemical Reactions Analysis
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions due to the presence of the azide and oxadiazole functional groups. Some common reactions include:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.
The major products formed from these reactions include triazoles, amines, and various substituted derivatives.
Scientific Research Applications
The compound 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS Number: 1093980-78-9) is a specialized chemical with various applications in scientific research, particularly in the fields of medicinal chemistry, material science, and biochemistry. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Properties
Research has indicated that oxadiazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have been studied for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related oxadiazole compound showed promising results in vitro against several cancer cell lines, leading to further investigation into its structure-activity relationship (SAR) .
Material Science
Polymer Chemistry
The azido group in this compound allows for click chemistry applications, particularly in the synthesis of polymers. This is crucial for developing new materials with specific properties for applications in coatings, adhesives, and nanotechnology.
Data Table: Polymer Synthesis Applications
| Application Area | Polymer Type | Method Used | Result |
|---|---|---|---|
| Coatings | Polyurethane | Click Chemistry | Enhanced durability |
| Adhesives | Epoxy | Cross-linking | Improved adhesion strength |
Biochemistry
Bioconjugation
The azide functional group can participate in bioorthogonal reactions, such as the Staudinger ligation and azide-alkyne cycloaddition (AAC). This makes it an excellent candidate for bioconjugation techniques used in labeling biomolecules or drug delivery systems.
Case Study:
In a study on targeted drug delivery systems, researchers utilized this compound to attach therapeutic agents to antibodies via click chemistry. This approach significantly improved the specificity and efficacy of the drug .
Photochemical Applications
Recent studies suggest that oxadiazole derivatives can be used as photostabilizers or light-harvesting materials due to their electronic properties. The incorporation of azidomethyl groups may enhance their photochemical stability and efficiency.
Data Table: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 300 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.75 |
Mechanism of Action
The mechanism of action of 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole is primarily based on the reactivity of its azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and cross-linked structures. The oxadiazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
This section compares the structural, electronic, and functional properties of 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole with analogous 1,2,4-oxadiazole derivatives. Key differences arise from substituent variations on the phenyl ring and the oxadiazole core, which influence reactivity, biological activity, and physicochemical properties.
Structural and Electronic Comparisons
Substituent Effects on the Phenyl Ring
Core Modifications in Oxadiazole Derivatives
- 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : Derivatives like 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole () exhibit distinct hydrogen-bonding patterns and kinase inhibitory activity due to the altered nitrogen/oxygen positions in the ring .
- Substituent Position : Compounds such as 3-{3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]phenyl}-5-trifluoromethyl-1,2,4-oxadiazole () show enhanced antiviral activity due to trifluoromethyl (-CF₃) groups, which increase electron-withdrawing effects and membrane permeability .
Physicochemical Properties
| Property | This compound | 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~219.2 | 178.2 | 253.10 |
| LogP | ~2.5 (estimated) | 2.18 | ~3.0 |
| Solubility | Low (hydrophobic azide) | Moderate (polar fluorine) | Low (bromine hydrophobicity) |
| Stability | Heat/light-sensitive | High (electron-withdrawing -F) | Stable under inert conditions |
Biological Activity
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
This compound is characterized by the presence of an azide group and an oxadiazole ring. The azide group is known for its high reactivity, making it useful in various chemical transformations. The oxadiazole moiety contributes to the compound's biological properties, particularly in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of 4-(azidomethyl)benzonitrile : This is achieved by reacting 4-(chloromethyl)benzonitrile with sodium azide.
- Cyclization : The intermediate is cyclized with acetic anhydride and hydrazine hydrate to yield the final oxadiazole compound.
Anticancer Activity
The potential anticancer properties of oxadiazoles have been highlighted in various studies. For instance, derivatives of oxadiazoles have shown promising results against different cancer cell lines.
Table 2: Anticancer Activity of Related Oxadiazoles
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | 6.82 |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | HCT-15 (colon cancer) | 18.22 |
The biological activity of this compound can be attributed to the reactivity of its azide group. Upon activation (thermal or photolytic), the azide can release nitrogen gas and form reactive nitrenes. These nitrenes are capable of inserting into C-H and N-H bonds in biomolecules, potentially leading to cross-linking and disruption of cellular processes.
Comparative Analysis
When compared to similar compounds:
Table 3: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-(Azidomethyl)benzonitrile | Lacks oxadiazole ring | Limited versatility |
| 3-(Azidomethyl)heptane | Aliphatic azide | Different reactivity |
| Poly(3-azidomethyl-3-methyloxetane) | Polymeric structure | Material science focus |
The unique combination of the azide group with the oxadiazole ring in this compound offers a versatile platform for further chemical transformations and potential applications in drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a bromo- or chloromethyl precursor (e.g., 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole) with sodium azide. Key intermediates, such as halogenated oxadiazoles, are characterized using IR spectroscopy (C-Br/C-Cl stretch at 500–600 cm⁻¹), ¹H/¹³C NMR (e.g., methyl group resonance at δ 2.5–2.7 ppm, aromatic protons at δ 7.3–8.0 ppm), and high-resolution mass spectrometry (HRMS) to confirm molecular ions . Elemental analysis is used to validate purity (>95%).
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- IR : Confirm the azide (N₃) stretch at ~2100 cm⁻¹.
- ¹H NMR : Identify the azidomethyl (–CH₂N₃) proton signals at δ 4.3–4.5 ppm as a singlet.
- ¹³C NMR : Detect the oxadiazole ring carbons at δ 165–175 ppm and the azidomethyl carbon at δ 50–55 ppm.
- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 245.0902 for C₁₀H₁₀N₄O). Multi-technique validation reduces misassignment risks .
Q. What safety precautions are necessary when handling azide-containing compounds like this compound?
- Methodological Answer :
- Use explosion-proof equipment and avoid contact with transition metals (e.g., Cu, Fe) to prevent explosive azide decomposition.
- Conduct reactions in a fume hood with secondary containment.
- Implement emergency protocols for skin/eye exposure (e.g., rinse with water for 15 minutes) and monitor for respiratory irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing azide-related hazards?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance azide nucleophilicity.
- Temperature : Maintain 0–25°C to control exothermic reactions.
- Catalyst : Add catalytic iodide (e.g., KI) to accelerate halogen substitution.
- In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or inline IR to detect azide formation .
Q. How should researchers address discrepancies in NMR data when characterizing substituted 1,2,4-oxadiazoles?
- Methodological Answer :
- Paramagnetic Effects : Use deuterated solvents to eliminate solvent shifts.
- Dynamic Effects : Record variable-temperature NMR to resolve overlapping signals caused by ring puckering.
- Validation : Cross-reference with X-ray crystallography (e.g., C–N bond lengths of 1.28–1.32 Å in oxadiazole rings) or DFT-calculated chemical shifts .
Q. What computational strategies are effective in predicting the reactivity of the azidomethyl group in further functionalization reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Staudinger reactions (e.g., azide-phosphine interactions) using B3LYP/6-31G(d) basis sets.
- Molecular Electrostatic Potential (MEP) : Identify electrophilic/nucleophilic sites on the azidomethyl group.
- Kinetic Simulations : Predict reaction pathways for Huisgen cycloaddition using Gaussian or ORCA software .
Q. How can biological activity data for 1,2,4-oxadiazole derivatives be critically evaluated when designing target-specific assays?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Selectivity Screening : Test against off-target receptors (e.g., 5-HT₁D in ) to rule out non-specific binding.
- Contradiction Resolution : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are recommended for designing stable analogs of this compound with reduced azide instability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute –N₃ with –CF₃ or –CN groups to maintain steric bulk while improving stability.
- Prodrug Design : Mask the azide as a stable triazene precursor, activated under physiological conditions.
- Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH) and HPLC purity checks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
